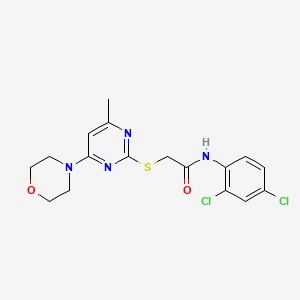
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O2S and its molecular weight is 413.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide, identified by its CAS number 712288-99-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a dichlorophenyl group, a thioacetamide moiety, and a morpholinopyrimidine derivative. Its molecular formula is C17H18Cl2N4O2S, with a molecular weight of approximately 396.32 g/mol. The presence of the morpholine and pyrimidine rings contributes to its unique pharmacological profile.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory processes. Notably, studies have demonstrated that it inhibits the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in stimulated macrophage cells. This inhibition is linked to the compound's ability to bind to the active sites of these enzymes, thereby reducing their activity and mitigating inflammatory responses .
Anti-inflammatory Activity
- Inhibition of NO Production : The compound has been shown to significantly reduce NO production in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. This effect is crucial as excessive NO production is associated with various inflammatory diseases .
- Reduction of iNOS and COX-2 Expression : Western blot analyses revealed that treatment with this compound leads to decreased protein expression levels of inducible nitric oxide synthase (iNOS) and COX-2, further supporting its anti-inflammatory properties .
Study 1: Anti-inflammatory Effects
A study focusing on the anti-inflammatory effects of morpholinopyrimidine derivatives found that compounds similar to this compound effectively inhibited pro-inflammatory cytokines in macrophages stimulated by LPS. The study utilized molecular docking techniques to predict binding affinities and interactions with iNOS and COX-2 .
Study 2: Structural Activity Relationship
A comparative study assessed various thioacetamide derivatives, including those with similar structural motifs to our compound. Results indicated that substitutions on the pyrimidine ring significantly influenced biological activity, suggesting potential pathways for optimizing therapeutic efficacy .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-11-8-15(23-4-6-25-7-5-23)22-17(20-11)26-10-16(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLVEEWOPGIJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














